Enantioselective Recognition by Vestitone Reductase
Vestitone reductase (VR) exhibits strict substrate stereospecificity for (3R)-vestitone, with a Km value of 45 μM determined in 0.2 M sodium phosphate buffer at pH 6.0 and 30 °C [1]. Computational docking using the 1.4 Å crystal structure of VR demonstrates that (3R)-vestitone forms energetically favored interactions with the NADPH co-factor and the catalytic triad (Ser129-Tyr164-Lys168), whereas the (3S) isomer cannot adopt a productive binding pose [2]. The cloned and heterologously expressed VR in Escherichia coli recapitulates this strict stereospecificity, confirming that the discrimination is intrinsic to the enzyme and not an artifact of purification [3]. rac-Vestitone, as a racemate, provides both the enzymatically competent (3R) enantiomer and the inert (3S) enantiomer in a single preparation, enabling internal-control experimental designs that enantiopure (3R)-vestitone cannot support.
| Evidence Dimension | Enzyme-substrate recognition (Km and productive binding) |
|---|---|
| Target Compound Data | (3R)-vestitone: Km = 45 μM; productive docking pose in VR active site |
| Comparator Or Baseline | (3S)-vestitone: no substrate activity with VR; no productive docking pose formed |
| Quantified Difference | Qualitative binary discrimination: (3R) is a substrate; (3S) is completely unrecognized. Km for (3R)-vestitone = 45 μM vs. no measurable activity for (3S)-vestitone. |
| Conditions | VR purified 1,840-fold from alfalfa; assay in 0.2 M sodium phosphate buffer, pH 6.0, 30 °C; docking using 1.4 Å resolution crystal structure (PDB: 2P4H) |
Why This Matters
This stereospecificity means that rac-vestitone is the only form that supplies both the active substrate and a built-in negative control for VR-dependent assays, a feature unavailable from single-enantiomer (3R)-vestitone preparations.
- [1] Guo L, Dixon RA, Paiva NL. J Biol Chem. 1994;269(35):22372-22378. Km = 45 μM for (3R)-vestitone. View Source
- [2] Wang X, He X, Lin J, et al. J Mol Biol. 2007;369(4):1041-1054. Molecular docking: (3R)-vestitone, but not (3S), forms favored interactions with co-factor and catalytic triad. View Source
- [3] Guo L, Dixon RA, Paiva NL. Molecular cloning and expression of alfalfa vestitone reductase. Arch Biochem Biophys. 1998;353(2):291-298. Cloned VR expressed in E. coli retains strict (3R) stereospecificity. View Source
